

Quantitative Structure-Activity Relationship (QSAR) of Rhodanines: A Comparative Guide

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Compound of Interest

Compound Name: 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

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Rhodanine, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural requirements for their therapeutic effects, thereby guiding the rational design of more potent and selective agents. This guide provides a comparative overview of QSAR studies on rhodanine derivatives across various therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of key concepts.

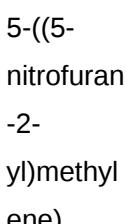
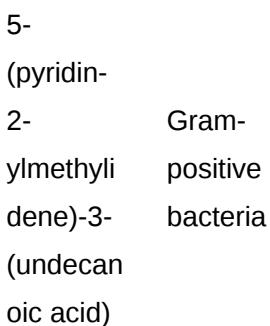
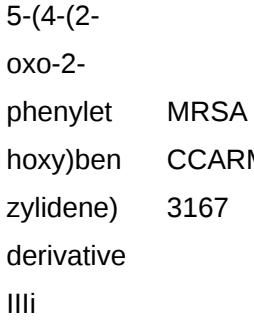
Data Presentation: Comparative Biological Activities and QSAR Models

The following tables summarize the biological activities of representative rhodanine derivatives and the statistical validation of their corresponding QSAR models.

Table 1: Anticancer Activity of Rhodanine Derivatives and Associated QSAR Models

Compound ID	Structure (Substituents)	Target/Cell Line	IC50 (μM)	QSAR Model	R ²	Q ²	Ref.
1	5-(4-dimethylaminobenzylidene)	MCF-7	2.30[1]	3D-QSAR	0.903	0.869[2] [3][4]	[1][2][3] [4]
2	5-(4-chlorobenzylidene)	HeLa	5.80	CoMFA	0.962	0.869	
3	5-(4-nitrobenzylidene)	A549	1.50	CoMSIA	0.959	0.865	
4	3-ethyl-5-(4-methoxybenzylidene)	PC-3	0.75[4]	2D-QSAR	0.75	0.64[5][6]	[4][5][6]
5	N-glucosylated rhodanine derivative 12f	HepG2	2.2[7][8]	DFT	-	-	[7][8]

Table 2: Antibacterial Activity of Rhodanine Derivatives and Associated QSAR Models

Compound ID	Name (Substituents)	Bacteria Strain	MIC (µg/mL)	QSAR Model	R ²	Q ²	Ref.	Structure
								e (Substituents)
6	5-((5-nitrofuran-2-yl)methylene)	S. aureus	0.125[9]	-	-	-	[9]	
7	5-(pyridin-2-ylmethylidene)-3-(undecan-10-oic acid)	Gram-positive bacteria	7.8[10]	-	-	-	[10]	
8	5-(4-(2-hydroxybenzylidene)phenylethoxy)benzyl derivative IIIi	MRSA CCARM 3167	1[11]	-	-	-	[11]	
9	Pyrimidin-4-ene-3a-ol linked rhodanin	E. coli	1.12[12]	-	-	-	[12]	

10	5-(4-dimethylaminobenzylidene)	E. coli	-	Molecular Docking	-	-	[13]
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Table 3: Antidiabetic Activity of Rhodanine Derivatives and Associated QSAR Models

Compound ID	Structure (Substituents on Rhodanine Core)	Target	IC50/EC	QSAR	R ²	Q ²	Ref.
			50 (μM)	Model			
11	Spirooxindole pyrrolidine derivative 5g	α-amylase	1.49[14]	-	-	-	[14]
12	Spirooxindole pyrrolidine derivative 5k	α-amylase	1.52[14]	-	-	-	[14]
13	Rhodanin e-3-acetic acid derivative	α-amylase	-	-	-	-	[15]
14	Thiazolidinedione-rhodanin e hybrid 33a	PPAR-γ	-	Molecular Docking	-	-	[16]

15	Dihydropyrimidino ne derivative A	α -glucosidase	1.02 μ g/ml[17]	Molecular Docking	-	-	[17]
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Experimental Protocols

Cytotoxicity and Anticancer Activity Assessment: MTT Assay

A frequently used method to evaluate the in vitro anticancer activity of rhodanine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol:

- Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 1×10^4 to 1×10^5 cells/well and incubated for 24 hours to allow for cell attachment. [18]
- Compound Treatment: The rhodanine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period, typically 24 to 72 hours.
- MTT Addition: After the incubation period, 10 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2 to 4 hours at 37°C.[18] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
- Solubilization: The culture medium is removed, and 100 μ L of a solubilizing agent (e.g., DMSO, or a solution of SDS in DMF and acetic acid) is added to each well to dissolve the formazan crystals.[19]
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[18]

- Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Quantitative Structure-Activity Relationship (QSAR) Modeling Workflow

The development of a QSAR model for rhodanine derivatives typically follows a structured workflow:

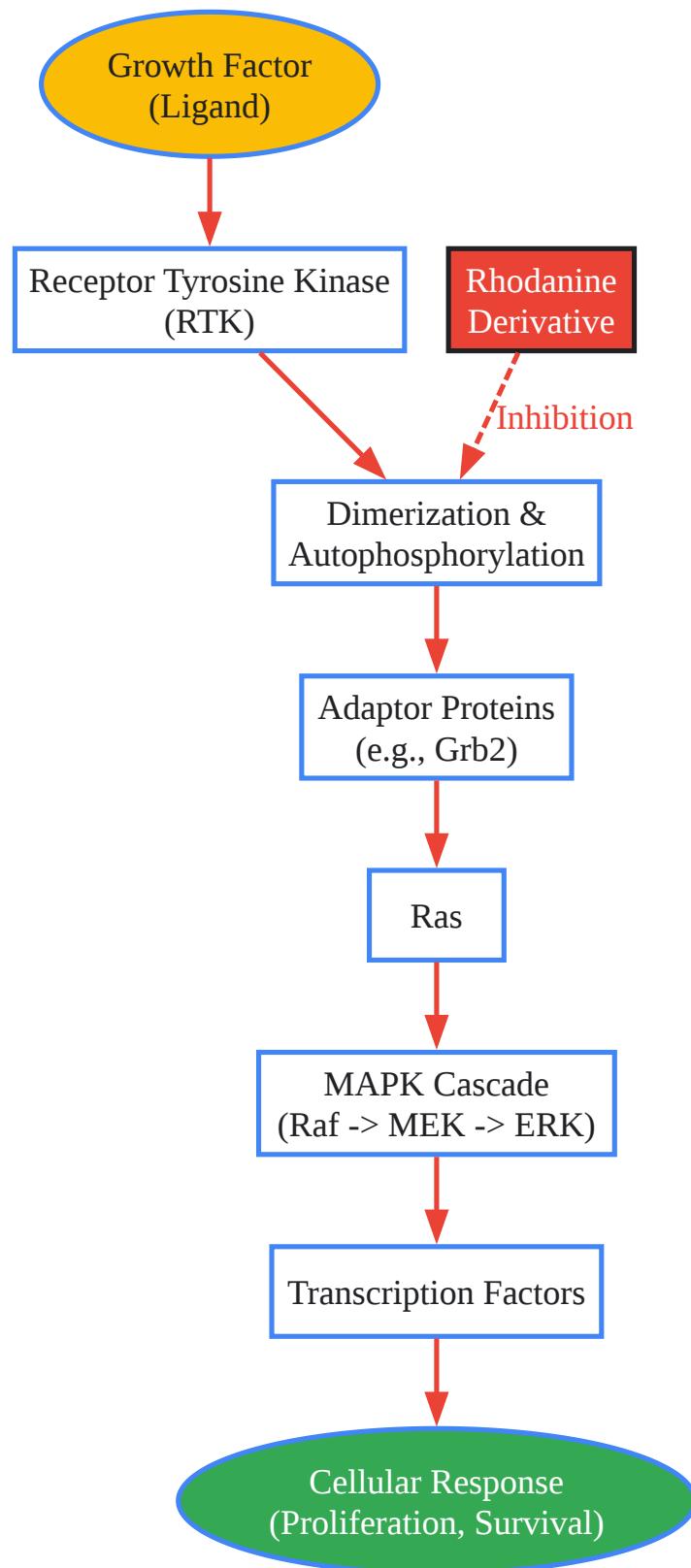
- Data Set Preparation: A dataset of rhodanine derivatives with their corresponding biological activities (e.g., pIC50, -log(IC50)) is compiled. The dataset is usually divided into a training set for model development and a test set for external validation.[2]
- Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, constitutional descriptors) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields from CoMFA and CoMSIA).
- Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).
- Model Validation: The predictive power of the QSAR model is rigorously assessed through internal validation (e.g., leave-one-out cross-validation, Q^2) and external validation using the test set (e.g., predictive R^2 , R^2_{pred}).[2] A robust and predictive QSAR model will have high values for R^2 and Q^2 .

Mandatory Visualization



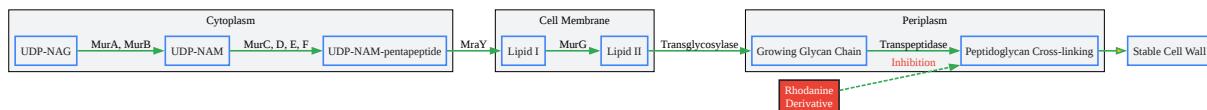
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Caption: A generalized workflow for developing a predictive QSAR model for rhodanine derivatives.

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Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a rhodanine derivative.

[20][21][22][23][24]



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Caption: Inhibition of bacterial cell wall synthesis by a rhodanine derivative.[25][26][27][28][29]

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